molecular formula C15H20F3N3O2 B1443775 叔丁基 4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-羧酸酯 CAS No. 1542213-43-3

叔丁基 4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-羧酸酯

货号 B1443775
CAS 编号: 1542213-43-3
分子量: 331.33 g/mol
InChI 键: NHGLIQOOTTXVOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridine substitution, and piperazine ring formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, Singireddi et al. designed and synthesized novel derivatives for anti-tubercular activity .


Molecular Structure Analysis

The molecular formula of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is C₁₉H₂₄F₃N₃O₂ . Its 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets. Crystallographic studies provide insights into bond angles, torsion angles, and intermolecular forces .

科学研究应用

化学中的催化活性

叔丁基 4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-羧酸酯已用于合成和聚合过程中。例如,相关化合物的合成和聚合产生了具有催化活性的聚(甲基丙烯酰氧基-4-(二烷基氨基)吡啶)衍生物。这些化合物在酰化化学中表现出有效的催化活性,特别是在叔丁醇与乙酸酐反应生成叔丁基乙酸酯的酰化反应中 (Mennenga 等人,2015)

合成与表征

该化合物已在多项研究中被合成和表征,显示了其作为各种化学反应中中间体的用途。例如,Sanjeevarayappa 等人 (2015) 详细介绍了类似化合物的合成和表征,使用了 LCMS、NMR、IR 和 CHN 元素分析等技术,并评估了其生物活性 (Sanjeevarayappa 等人,2015)

晶体结构和分子分析

叔丁基 4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-羧酸酯及其衍生物的晶体和分子结构已得到广泛研究。这些研究提供了对其分子堆积、键长和键角的见解,这对于理解其化学行为和在药物开发和其他领域的潜在应用至关重要。例如,Gumireddy 等人 (2021) 的工作重点是空间位阻大的哌嗪衍生物,这是一种药理上有用的核心 (Gumireddy 等人,2021)

生物活性

虽然重点不在药物用途、剂量或副作用上,但值得注意的是,叔丁基 4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-羧酸酯的一些衍生物已被评估其生物活性,如抗菌和驱虫特性。例如,Kulkarni 等人 (2016) 的一项研究合成了衍生物并评估了它们的抗菌和抗真菌活性 (Kulkarni 等人,2016)

未来方向

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12504–12514. Link

属性

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLIQOOTTXVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A 20 mL microwave vial was charged with 2-chloro-6-(trifluoromethyl)pyridine (860 mg, 4.74 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (295 mg, 0.47 mmol), Sodium tert-butoxide (546 mg, 5.68 mmol), tert-butyl piperazine-1-carboxylate (882 mg, 4.74 mmol) and a mixture of toluene (25 mL) and DMF (5 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (217 mg, 0.24 mmol) was added. The reaction mixture was stirred at 105°C in an oil bath 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude material was loaded on a 80g silica gel column and purified on a Teledyne Isco instrument, eluting with 0% to 100% ethyl acetate in heptane to provide tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (811 mg, 51.7 %) as a solid.
Quantity
0.00568 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.00474 mol
Type
reactant
Reaction Step Three
Quantity
0.00474 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - Cells, 2022 - mdpi.com
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 2 www.mdpi.com
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - 2022 - ppm.wum.edu.pl
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 0 ppm.wum.edu.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。